molecular formula C14H11F2NO B317815 2,4-difluoro-N-(2-methylphenyl)benzamide

2,4-difluoro-N-(2-methylphenyl)benzamide

Cat. No.: B317815
M. Wt: 247.24 g/mol
InChI Key: INXMHVVMEAOLLY-UHFFFAOYSA-N
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Description

1.1. Overview of 2,4-Difluoro-N-(2-methylphenyl)benzamide
this compound is a fluorinated benzamide derivative characterized by a benzamide core substituted with fluorine atoms at the 2- and 4-positions of the phenyl ring and an N-linked 2-methylphenyl group. Fluorinated benzamides are of significant interest in medicinal chemistry due to fluorine’s ability to modulate pharmacokinetic properties, such as metabolic stability and lipophilicity, while maintaining steric similarity to hydrogen . The 2-methylphenyl substituent introduces steric and electronic effects that may influence molecular interactions in biological systems or solid-state packing .

Properties

Molecular Formula

C14H11F2NO

Molecular Weight

247.24 g/mol

IUPAC Name

2,4-difluoro-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C14H11F2NO/c1-9-4-2-3-5-13(9)17-14(18)11-7-6-10(15)8-12(11)16/h2-8H,1H3,(H,17,18)

InChI Key

INXMHVVMEAOLLY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Substituent Effects
Fluorinated benzamides exhibit diverse structural motifs that impact their physicochemical and biological behaviors. Key comparisons include:

Compound Name Substituents Key Features Reference ID
2,4-Difluoro-N-(2-methylphenyl)benzamide 2,4-difluorophenyl; 2-methylphenyl Methyl group introduces steric hindrance and electron-donating effects; fluorine enhances electronegativity and hydrogen-bonding potential.
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) 2-fluorophenyl; 2,4-difluorophenyl Exhibits intermolecular N–H···O and C–H···F hydrogen bonding, leading to layered crystal packing. Lacks steric bulk compared to methylphenyl analogues.
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo; 2-nitrophenyl Nitro group’s electron-withdrawing effect reduces basicity; bromine increases molecular weight and polarizability.
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-chloro; 2-methoxy; 4-methyl Chlorine and methoxy groups enhance lipophilicity and hydrogen-bond acceptor capacity; methyl improves metabolic stability.

Physicochemical Properties

  • Solubility and Lipophilicity: The 2-methylphenyl group in the target compound increases lipophilicity compared to derivatives with hydrophilic substituents (e.g., hydroxyl in 2,4-difluoro-N-(2-hydroxyphenyl)benzamide) .
  • Crystallinity : Fluorinated benzamides like Fo24 form layered crystal structures via N–H···O and C–H···F interactions . In contrast, bulkier substituents (e.g., 2-methylphenyl) may disrupt tight packing, reducing crystallinity .

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